1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a piperazine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Cyclization to Form Pyrrolidine-2,5-dione: The final step involves cyclization to form the pyrrolidine-2,5-dione ring, which can be achieved through a condensation reaction with succinic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the chlorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C21H22ClN3O3 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3 |
InChI Key |
QFWQACQCMWPMLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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